Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic chemistry has explored the synthesis and chemical behavior of compounds structurally related to Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate. For example, studies on ester hydrazones as possible precursors to alkoxyl diazoalkanes have investigated the synthesis of related compounds and their decomposition to produce mixed acetals, demonstrating the versatile reactivity of such ester compounds in organic synthesis (Crawford & Raap, 1965). Additionally, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from related precursors showcases the potential for generating diverse heterocyclic systems, highlighting the compound's utility in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).
Photopolymerization and Material Science
In the field of material science, derivatives of this compound have been investigated for their roles in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a new compound for use as a photoiniferter, demonstrating its efficiency in initiating polymerization under UV irradiation, which is relevant for developing advanced polymeric materials (Guillaneuf et al., 2010).
Pharmacological Research
In pharmacology, research on piperidine derivatives, closely related to this compound, has explored their potential as therapeutic agents. Studies have evaluated the anti-acetylcholinesterase activity of piperidine derivatives, indicating their potential application in treating conditions like Alzheimer's disease. For instance, novel piperidine derivatives have shown significant anti-acetylcholinesterase activity, underscoring the importance of the piperidine moiety in medicinal chemistry (Sugimoto et al., 1990).
Metal Complex Synthesis and Bioactivity
Metal complexes incorporating benzamide derivatives, akin to this compound, have been synthesized and characterized, revealing their structural features and potential antibacterial activities. These studies contribute to the understanding of the interaction between metal ions and organic ligands, paving the way for the development of new materials with biological applications (Khatiwora et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[1-[2-(4-methylphenoxy)acetyl]piperidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-16-3-9-20(10-4-16)27-15-21(24)23-13-11-18(12-14-23)17-5-7-19(8-6-17)22(25)26-2/h3-10,18H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYHMDHTZIWVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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